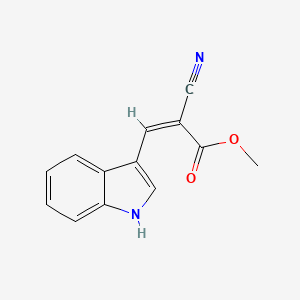![molecular formula C16H12F3N3O3S B2915117 4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide CAS No. 1251671-31-4](/img/structure/B2915117.png)
4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide” is a complex organic molecule. It is related to a class of compounds known as carboxamides . Carboxamides are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'NH2). The specific structure and properties of this compound would need to be determined through further analysis.
Scientific Research Applications
Synthesis and Chemical Properties
Functionalization Reactions : Experimental and theoretical studies have explored the functionalization reactions of related pyrazole derivatives. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been transformed into corresponding carboxamides via reactions with diaminopyridine, leading to various products including imidazo[4,5-b]pyridine derivatives. The structures of these compounds were confirmed spectroscopically, and their formation mechanisms were examined theoretically (Yıldırım, Kandemirli, & Demir, 2005).
Novel Synthesis Approaches : Research has also focused on synthesizing novel pyrazolopyrimidine derivatives, demonstrating their potential as anticancer and anti-inflammatory agents. These syntheses typically involve the condensation of carboxamide with aromatic aldehydes, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Rahmouni et al., 2016).
Biological Applications
Anticancer Activity : Benzothiazole derivatives synthesized from pyrazole carboxylic acid amides have shown selective cytotoxicity against tumorigenic cell lines. These compounds exhibit significant in vivo inhibitory effects on tumor growth, highlighting their potential in cancer therapy (Yoshida et al., 2005).
Antiviral Applications : Another study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against the avian influenza virus. This research opens new avenues for developing antiviral agents based on the pyrazole scaffold (Hebishy, Salama, & Elgemeie, 2020).
Material Science Applications
- Photophysical Properties : Pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties have been synthesized. These compounds exhibit luminescence in both solution and solid state, forming nano-aggregates in aqueous-DMF solution. Their properties depend on solvent polarity, suggesting applications in materials science and nanotechnology (Srivastava et al., 2017).
properties
IUPAC Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-9-6-7-26-14(9)15-22-21-13(24-15)8-12(23)20-10-2-4-11(5-3-10)25-16(17,18)19/h2-7H,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWMXMOCIOFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)

![2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride](/img/structure/B2915040.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime](/img/structure/B2915043.png)


![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)
![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
